REACTION_SMILES
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[C:1]([O-:2])(=[O:3])[CH3:4].[Cl:6][CH2:7][c:8]1[n:9][c:10]2[cH:11][c:12]3[c:13]([cH:14][c:15]2[c:16](=[O:18])[nH:17]1)[CH2:19][CH2:20][CH2:21]3.[Cs+:5].[O:22]=[CH:23][N:24]([CH3:25])[CH3:26]>>[OH:3][CH2:7][c:8]1[n:9][c:10]2[cH:11][c:12]3[c:13]([cH:14][c:15]2[c:16](=[O:18])[nH:17]1)[CH2:19][CH2:20][CH2:21]3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]c(CCl)nc2cc3c(cc12)CCC3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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O=c1[nH]c(CO)nc2cc3c(cc12)CCC3
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |